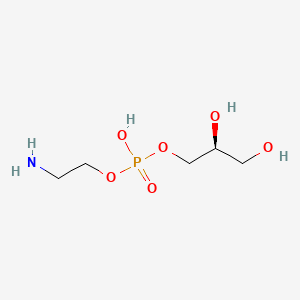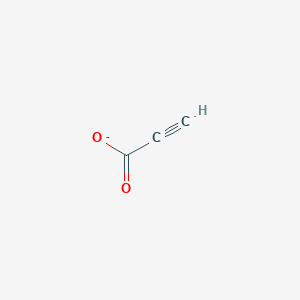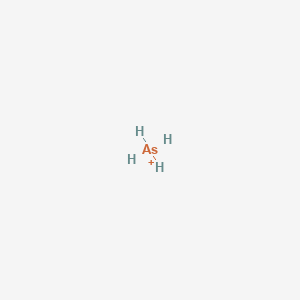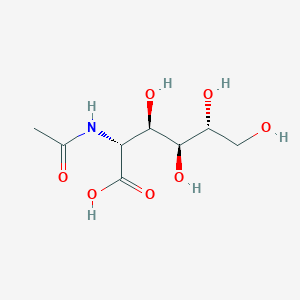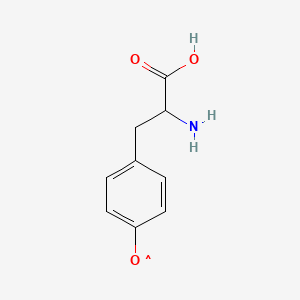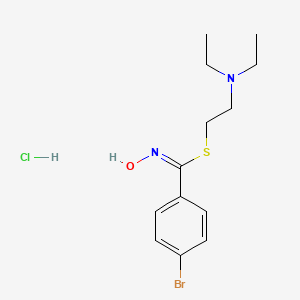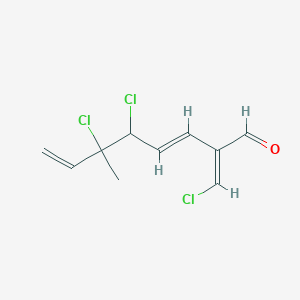
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cartilagineal is an organochlorine compound.
Applications De Recherche Scientifique
Marine Algae Derived Compounds
Marine algae, specifically red macroalgae, are known to produce a variety of halogenated monoterpenes, which include compounds structurally related to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal. These compounds have been isolated from species such as Chondrococcus hornemannii and have been studied for their complex structures, which are determined through extensive spectroscopic analysis. The presence of halogenated monoterpenes in marine algae highlights their potential role in ecological interactions and chemical defense mechanisms within marine ecosystems (Coll & Wright, 1987).
Chemical Synthesis and Rearrangements
Halogenated compounds similar to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal have been studied in the context of chemical synthesis and rearrangements. These studies often explore the reactivity and transformation of such compounds under various conditions, leading to the formation of novel structures and providing insights into the mechanisms of chemical reactions. For instance, compounds with structural similarities have been subjected to rearrangements in the presence of acids to yield new compounds, which has implications for synthetic chemistry and the development of new materials (Berger & Neuenschwander, 1995).
Atmospheric Chemistry of Marine Algal Compounds
The atmospheric chemistry of halogenated monoterpenes from marine algae, including compounds akin to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal, has been investigated to understand their environmental impact. These studies focus on the interaction of such compounds with atmospheric oxidants and their role in the formation of secondary organic aerosols. The research suggests that these compounds, despite their low yield in marine algae, can significantly influence atmospheric chemistry through rapid oxidation processes, contributing to cloud condensation nuclei and potentially affecting climate dynamics (Khan et al., 2022).
Propriétés
Nom du produit |
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal |
|---|---|
Formule moléculaire |
C10H11Cl3O |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
(2E,3E)-5,6-dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal |
InChI |
InChI=1S/C10H11Cl3O/c1-3-10(2,13)9(12)5-4-8(6-11)7-14/h3-7,9H,1H2,2H3/b5-4+,8-6+ |
Clé InChI |
VUMGFDOJOXNAHX-DVBIZMGNSA-N |
SMILES isomérique |
CC(C=C)(C(/C=C/C(=C\Cl)/C=O)Cl)Cl |
SMILES canonique |
CC(C=C)(C(C=CC(=CCl)C=O)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



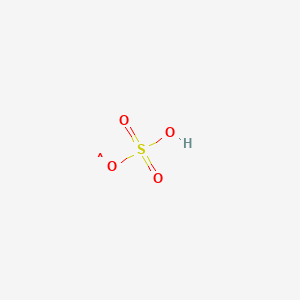
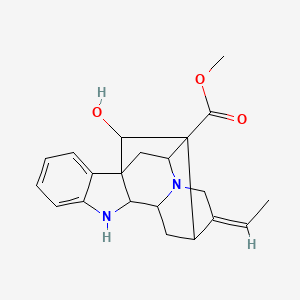
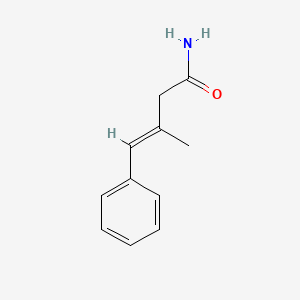
![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
